molecular formula C10H14FN B12097080 4-fluoro-3-methyl-N-(propan-2-yl)aniline

4-fluoro-3-methyl-N-(propan-2-yl)aniline

Cat. No.: B12097080
M. Wt: 167.22 g/mol
InChI Key: CCSZKSZMNLWLRW-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(propan-2-yl)aniline is an organic compound with the chemical formula C10H14FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. Additionally, the nitrogen atom is bonded to an isopropyl group. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

The synthesis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common synthetic route involves the alkylation of 4-fluoroaniline with isopropyl bromide or isopropyl magnesium bromide in the presence of a suitable organic solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar alkylation reactions but on a larger scale, using optimized reaction conditions to maximize yield and efficiency. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

4-fluoro-3-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. These reactions often require catalysts or specific reaction conditions to proceed efficiently.

Scientific Research Applications

4-fluoro-3-methyl-N-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(propan-2-yl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound’s structure allows it to bind to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

4-fluoro-3-methyl-N-(propan-2-yl)aniline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

4-fluoro-3-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3

InChI Key

CCSZKSZMNLWLRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(C)C)F

Origin of Product

United States

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